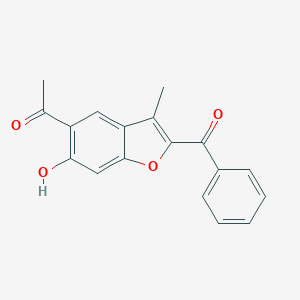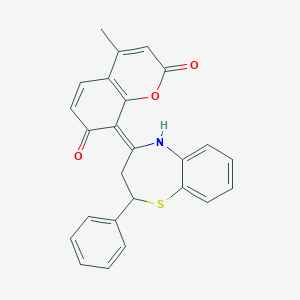![molecular formula C31H30ClN3O4 B304762 N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304762.png)
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide, also known as CMIC-018, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9, and by inhibiting the Akt/mTOR signaling pathway. Additionally, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the cell wall synthesis pathway. Furthermore, this compound has been shown to improve insulin sensitivity by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer, anti-tuberculosis, and anti-diabetic effects. Studies have demonstrated that this compound induces apoptosis and inhibits cell proliferation in various cancer cell lines. Additionally, this compound inhibits the growth of Mycobacterium tuberculosis and improves insulin sensitivity. However, the biochemical and physiological effects of this compound are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is its potential as a therapeutic agent in the treatment of various diseases, including cancer, tuberculosis, and diabetes. Additionally, this compound is relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. One potential direction is to investigate the mechanism of action of this compound in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials. Furthermore, future research could focus on developing new derivatives of this compound with improved solubility and pharmacokinetics for use as therapeutic agents.
Synthesemethoden
The synthesis of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 3-chloro-5-methoxy-4-(2-hydroxyethoxy)benzaldehyde in the presence of an acid catalyst. The resulting product is then treated with 4-(1-methyl-1-phenylethyl)phenol in the presence of a base catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, tuberculosis, and diabetes. Studies have demonstrated that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has shown promising results as an anti-tuberculosis agent by inhibiting the growth of Mycobacterium tuberculosis. Furthermore, this compound has been shown to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Eigenschaften
Molekularformel |
C31H30ClN3O4 |
|---|---|
Molekulargewicht |
544 g/mol |
IUPAC-Name |
N-[(E)-[3-chloro-5-methoxy-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C31H30ClN3O4/c1-31(2,24-7-5-4-6-8-24)25-9-11-26(12-10-25)38-17-18-39-29-27(32)19-22(20-28(29)37-3)21-34-35-30(36)23-13-15-33-16-14-23/h4-16,19-21H,17-18H2,1-3H3,(H,35,36)/b34-21+ |
InChI-Schlüssel |
MCCRAJXVOCZJFM-KEIPNQJHSA-N |
Isomerische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC3=C(C=C(C=C3Cl)/C=N/NC(=O)C4=CC=NC=C4)OC |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC3=C(C=C(C=C3Cl)C=NNC(=O)C4=CC=NC=C4)OC |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC3=C(C=C(C=C3Cl)C=NNC(=O)C4=CC=NC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)

![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)
![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)

![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)


![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)
